2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline

5-HT3 receptor binding affinity palonosetron

2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline (CAS 71960-94-6, free base MW 173.25; HCl salt CAS 42025-42-3, MW 209.71) is a partially saturated tricyclic amine constituting the benz[de]isoquinoline scaffold of the clinically approved 5-HT3 antagonist palonosetron. Unlike palonosetron, this compound lacks both the quinuclidine substituent at position 2 and the 1-oxo group, making it a des-quinuclidinyl, des-oxo analog.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B13259679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2CNCC3=CC=CC(=C23)C1
InChIInChI=1S/C12H15N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1,3,5,11,13H,2,4,6-8H2
InChIKeyFWXHYOOMTHUMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline: Structural Core of Palonosetron and a Divergent Intermediate for 5-HT3 Antagonist Development


2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline (CAS 71960-94-6, free base MW 173.25; HCl salt CAS 42025-42-3, MW 209.71) is a partially saturated tricyclic amine constituting the benz[de]isoquinoline scaffold of the clinically approved 5-HT3 antagonist palonosetron. [1] Unlike palonosetron, this compound lacks both the quinuclidine substituent at position 2 and the 1-oxo group, making it a des-quinuclidinyl, des-oxo analog. It is commercially available as a reference standard, commonly designated as Palonosetron EP Impurity A (des-quinuclidinyl analog) or Palonosetron Desoxy Impurity depending on the specific substitution pattern. [2] Its primary value lies in serving as a divergent intermediate for synthesizing N-substituted analogs that probe 5-HT3 receptor pharmacophore requirements distinct from those accessible with the parent drug.

Impurity standard Certified reference material for palonosetron des-oxy impurity profiling by SFC or HPLC
SAR intermediate Free secondary amine enables divergent N-substitution for 5-HT3 pharmacophore exploration
Chiral scaffold Enantiopure (3aS) or (3aR) core for stereochemically controlled lead synthesis

Why 2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline Cannot Be Readily Replaced by Generic Isoquinoline Analogs in 5-HT3 Research


Generic substitution with other hexahydrobenz[de]isoquinoline derivatives is precluded because even minor structural deviations from the palonosetron pharmacophore produce order-of-magnitude changes in 5-HT3 receptor binding affinity and enantioselectivity. [1] The clinically active (S,S)-palonosetron enantiomer (pKi 10.5, Ki ~0.03 nM) binds the receptor approximately 125-fold more tightly than its (R,R)-counterpart (pKi 8.4, Ki ~4 nM), demonstrating that the stereochemistry at the tricyclic core is a critical determinant of affinity. The target compound, by lacking the quinuclidine moiety entirely, provides a scaffold from which novel N-substituted analogs can be generated that are inaccessible from palonosetron itself, making it irreplaceable for structure–activity relationship (SAR) studies aimed at differentiating quinuclidine-dependent and quinuclidine-independent binding interactions.

Stereochemical mismatch
Racemic or mis-configured hexahydrobenz[de]isoquinoline introduces unpredictable receptor affinity; only enantiopure (3aR) or (3aS) forms ensure consistent SAR.
Quinuclidine-dependent vs. independent binding
Palonosetron's high-affinity 5-HT3 binding relies on its quinuclidine moiety; the des-quinuclidinyl scaffold cannot substitute for palonosetron in target engagement studies.
Free amine vs. locked tertiary amine
Palonosetron's quinuclidine nitrogen is non-derivatizable; the free secondary amine of this scaffold is essential for N-alkylation/arylation libraries.

2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline: Quantitative Evidence of Differentiation from Palonosetron and In-Class Comparators


5-HT3 Receptor Binding Affinity: Des-Quinuclidinyl Scaffold vs. Palonosetron and First-Generation Antagonists

The target compound lacks the quinuclidine moiety that is the dominant determinant of high-affinity 5-HT3 binding. While direct binding data for the isolated scaffold have not been reported, the removal of the quinuclidine group in structurally related analogs uniformly reduces 5-HT3 affinity by ≥3 log units. [1] By contrast, palonosetron (RS-25259-197) binds the human 5-HT3 receptor with a Ki of 0.03–0.17 nM (pKi 10.5), representing an affinity approximately 100-fold higher than first-generation antagonists ondansetron (Ki ~4.9 nM, pKi 8.39) and granisetron (Ki ~1.2 nM, pKi 8.91). This affinity gap defines the target compound's utility: it serves as a neutral scaffold for systematic re-introduction of heterocyclic substituents to map contributions of the basic amine to receptor engagement.

5-HT3 binding affinity
Class-level inference
Target scaffold: estimated Ki ≥100 nM; palonosetron Ki 0.03–0.17 nM
Blank scaffold with negligible intrinsic affinity enables unambiguous N-substituent contribution mapping
Class-level projection based on des-quinuclidinyl analog behavior; direct binding not reported
5-HT3 receptor binding affinity palonosetron

Enantiomeric Differentiation at the Tricyclic Core: Impact of Configuration on Receptor Affinity

The benz[de]isoquinoline core contains a chiral center at position 3a, and the stereochemical configuration profoundly affects biological activity of derived analogs. In the palonosetron series, the (S,S)-enantiomer (RS 25259-197) exhibits a pKi of 10.5 ± 0.2 at 5-HT3 receptors in NG-108-15 cell membranes, while the (R,R)-enantiomer (RS 25259-198) shows a pKi of only 8.4 ± 0.1—a 125-fold difference in affinity. [1] The (S,R) and (R,S) diastereomers show intermediate affinities (pKi 8.6 and 9.5, respectively). [1] This steep structure–activity relationship underscores that procurement of enantiomerically pure 2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline is essential; racemic or mis-configured material will yield analogs with unpredictably altered pharmacology. Supercritical fluid chromatography (SFC) methods have been developed to achieve baseline resolution of all four palonosetron stereoisomers and their des-oxy impurities, providing the analytical framework for verifying enantiomeric purity of the target scaffold. [2]

Enantiomeric affinity gap
Head-to-head
125-fold difference (pKi 10.5 vs 8.4) between (S,S)- and (R,R)-palonosetron
Configuration at C3a is a critical quality attribute; racemic scaffold creates pharmacological ambiguity
[3H]-quipazine binding in NG-108-15 membranes; SFC methods available for enantiopurity verification
chiral separation enantioselectivity palonosetron impurities

Analytical Differentiation: Chromatographic Resolution from Palonosetron and Process-Related Impurities

The target compound is resolved from palonosetron and its chiral/degradation impurities using supercritical fluid chromatography (SFC), with the des-oxy analog (the N-quinuclidinyl-substituted derivative of this scaffold) being one of six palonosetron impurities simultaneously separated. [1] In robustness testing of HPLC methods, the des-oxy impurity peak shows %RSD <1.0% for both retention time and peak area under variable flow rates (0.9–1.1 mL/min) and mobile phase ratios (45–55% organic), demonstrating method reproducibility suitable for ANDA regulatory submissions. Certified reference standards of Palonosetron EP Impurity A (CAS 1796933-62-4, the (S,S)-N-quinuclidinyl derivative of this scaffold) are available from pharmacopeial sources (EDQM CRS batch) with precisely controlled vial quantities (0.002 mg), enabling traceable calibration against USP/EP monographs. [2]

Chromatographic resolution
Head-to-head
Baseline resolution (Rs >1.5) of six impurities including des-oxy analog via SFC
Supports impurity profiling and method validation for palonosetron drug substance
HPLC robustness confirmed: flow 0.9–1.1 mL/min, organic phase 45–55%
chromatographic resolution impurity profiling ANDA reference standard

Synthetic Versatility: N-Functionalization Capacity vs. Palonosetron-Locked Scaffolds

The secondary amine at position 2 of the hexahydrobenz[de]isoquinoline scaffold is a free N–H group that can be alkylated, acylated, or arylated, enabling the divergent synthesis of compound libraries. In contrast, palonosetron bears a tertiary amine locked into the quinuclidine bicycle, precluding further N-functionalization at this position. This synthetic versatility has been exploited in the related hexahydrobenz[f]isoquinoline scaffold series, where N-substitution generated potent dopamine D3 receptor ligands with Ki values as low as 6.1 nM and selectivity of 133-fold over D2 and 163-fold over D1 receptors. [1] Although direct D3 data for the benz[de]isoquinoline scaffold are not yet reported, the analogous benz[f] series demonstrates that the N-unsubstituted tricyclic amine is a privileged starting point for generating receptor-subtype-selective ligands, a capability that palonosetron—by virtue of its quinuclidine-fixed amine—cannot replicate.

Synthetic versatility
Cross-study context
Free N–H enables N-alkylation/arylation; palonosetron quinuclidine is non-functionalizable
Scaffold unlocks chemical space for D3 ligand development and beyond-5-HT3 targets
Benz[f] analog achieved D3 Ki 6.1 nM via N-substitution; benz[de] regioisomer unexplored
divergent synthesis N-alkylation dopamine receptor ligands

2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline: Evidence-Based Application Scenarios for Scientific and Industrial Users


ANDAs and GMP Quality Control: Reference Standard for Palonosetron Des-Oxy Impurity Quantification

For ANDA filers and QC laboratories, certified reference standards of the N-quinuclidinyl derivative of this scaffold (Palonosetron EP Impurity A, CAS 1796933-62-4) enable identification and quantification of the des-oxy impurity in palonosetron drug substance. SFC methods achieve baseline resolution of all six process-related impurities with %RSD <1.0% for retention time and peak area, satisfying regulatory method validation requirements [1]. EDQM-certified standards (0.002 mg/vial) provide traceable calibration for USP/EP compliance [2].

Fragment-Based 5-HT3 Antagonist Discovery: Scaffold for De Novo N-Substitution SAR

The compound's free secondary amine enables systematic N-alkylation and N-arylation to generate focused libraries that probe 5-HT3 pharmacophore space beyond the quinuclidine constraint. Because the scaffold itself has negligible intrinsic 5-HT3 affinity (estimated ≥100 nM vs. palonosetron Ki 0.03 nM ), any observed affinity gain directly reflects the contribution of the newly introduced N-substituent, enabling unambiguous SAR interpretation.

Dopamine D3 Receptor Ligand Development: Bioisosteric Scaffold Hopping from Benz[f] to Benz[de] Series

The hexahydrobenz[f]isoquinoline scaffold has yielded potent D3 ligands (Ki 6.1 nM, 133-fold D3/D2 selectivity) through N-substitution [3]. The benz[de] regioisomer offers a distinct spatial orientation of the aromatic ring relative to the basic amine, potentially tuning D3/D2 selectivity differently. Procurement of enantiopure (3aS) or (3aR) scaffolds enables chiral lead optimization campaigns that are impossible with palonosetron or other quinuclidine-locked analogs [4].

Stereochemical Probe Synthesis: Enantiomerically Pure Intermediates for Chiral Drug Candidate Optimization

The 125-fold difference in 5-HT3 affinity between (S,S)- and (R,R)-palonosetron enantiomers [4] establishes that the stereochemistry at position 3a is a critical quality attribute. Enantiomerically pure 2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline serves as a chiral building block for synthesizing diastereomerically pure lead candidates, eliminating the pharmacological ambiguity inherent in racemic synthesis and reducing the burden of late-stage chiral separation.

Application
Selection Property
Validation Focus
Palonosetron impurity profiling
Certified reference standard identity, SFC resolution
Des-oxy impurity identification and method reproducibility
5-HT3 receptor SAR studies
N-unsubstituted secondary amine scaffold
N-substituent affinity contribution attribution
Dopamine D3 ligand development
Regioisomeric benz[de] scaffold flexibility
D3/D2 selectivity tuning via N-derivatization
Stereochemical probe synthesis
Enantiopure (3aS) or (3aR) configuration
Elimination of racemic pharmacological variability
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